molecular formula C14H16N4O3S B2775019 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-97-2

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2775019
CAS No.: 392244-97-2
M. Wt: 320.37
InChI Key: SLSBGEKHXZHGST-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-9(4-2)12(19)15-14-17-16-13(22-14)10-6-5-7-11(8-10)18(20)21/h5-9H,3-4H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSBGEKHXZHGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole ring with 2-ethylbutanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is known for its diverse antimicrobial activities. Research has demonstrated that derivatives of this structure exhibit significant antibacterial and antifungal properties.

  • Mechanism of Action : The presence of the nitrophenyl group enhances the antimicrobial efficacy by disrupting bacterial cell walls and inhibiting essential metabolic pathways. Studies have shown that compounds containing this moiety are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as various fungal strains including Candida albicans and Aspergillus niger .
  • Case Study : A study evaluating various 1,3,4-thiadiazole derivatives found that compounds with a nitrophenyl substitution exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and fluconazole, indicating superior antimicrobial activity .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results.

  • Cell Line Studies : In vitro studies have shown that 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the activation of caspase pathways .
  • Molecular Docking Studies : Computational studies suggest that this compound interacts effectively with key proteins involved in cancer cell signaling pathways. The binding affinity calculations indicate a strong interaction with targets such as Bcl-2 and p53, which are crucial for regulating cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiadiazole derivatives.

Substituent Effect on Activity
Nitrophenyl groupIncreases antibacterial potency
Alkyl chain lengthEnhances lipophilicity and cellular uptake
Position of substituentsAffects binding affinity to biological targets

Research indicates that modifications to the alkyl chain or the positioning of substituents on the thiadiazole ring can significantly alter biological activity. For instance, extending the alkyl chain tends to improve membrane permeability, enhancing overall bioavailability .

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The thiadiazole ring can also interact with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a different position of the nitro group.

    2-ethyl-N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a chloro group instead of a nitro group.

    2-ethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. The position of the nitro group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

2-Ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. The compound's molecular formula is C14H16N4O3S, and it has garnered attention for its potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The reaction of 3-nitrobenzoyl chloride with thiosemicarbazide leads to the formation of 3-nitrophenylthiosemicarbazide. This intermediate is cyclized using phosphorus oxychloride (POCl3) to create the thiadiazole ring.
  • Acylation : The final step involves acylation with 2-ethylbutanoyl chloride to yield the target compound .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazoles can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, demonstrating higher activity than standard antibiotics like ampicillin .
  • Antifungal Activity : Certain derivatives have also shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values that suggest potential as antifungal agents .

Anticancer Activity

Thiadiazole derivatives are being investigated for their anticancer potential. The structural features of these compounds allow them to interact with various biological targets, potentially leading to cytotoxic effects on cancer cells. For example:

  • A study highlighted the ability of certain thiadiazole derivatives to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of thiadiazole derivatives have been documented in various studies. Compounds similar to this compound have demonstrated the ability to reduce inflammation in animal models, which could be attributed to their capacity to inhibit pro-inflammatory cytokines .

Case Studies

Several case studies illustrate the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Screening : A series of studies evaluated the antimicrobial activity of various thiadiazole derivatives against different bacterial strains. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial potency .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents. This positions them as potential candidates for further development in cancer therapy .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other notable thiadiazole compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHigh (MIC = 32.6 μg/mL)ModerateSignificant
Thiadiazole Derivative AModerateHighModerate
Thiadiazole Derivative BLowModerateHigh

Q & A

Basic: What are the established synthetic routes for 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide?

Methodological Answer:
The synthesis typically involves cyclization of substituted thiosemicarbazides followed by acylation. A common route includes:

Cyclization Step : Reacting 3-nitrobenzoic acid-derived thiosemicarbazide with phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .

Acylation : Introducing the 2-ethylbutanamide group via nucleophilic substitution using 2-ethylbutanoyl chloride in the presence of pyridine as a base .
Key Considerations :

  • Temperature control (e.g., reflux at 90°C for 3 hours) is critical to avoid side reactions like over-oxidation of the nitro group .
  • Purification via recrystallization (e.g., DMSO/water mixtures) ensures high yields (68–75%) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Structural confirmation employs:

  • FT-IR Spectroscopy : Peaks at ~1555 cm⁻¹ (C=N stretch in thiadiazole) and ~695 cm⁻¹ (C-S-C vibration) .
  • ¹H-NMR : Signals for aromatic protons (δ 7.5–8.2 ppm) and aliphatic chains (δ 1.2–2.4 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the nitro-phenyl and thiadiazole rings (e.g., 15.7° in analogs) .
    Table 1 : Example NMR Data for a Thiadiazole Analog
Proton GroupChemical Shift (δ, ppm)Integration
Aromatic H7.5–8.24H
-CH₂- (ethyl)1.2–1.54H
-NH (amide)10.11H

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance acylation efficiency over ethanol .
  • Catalyst Use : Mn(II) catalysts reduce cyclization time by 30% in analogous thiadiazole syntheses .
  • In Situ Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress and minimizes byproducts .
    Critical Analysis : Contradictions in yield data (e.g., 68% vs. 75% in similar protocols) may arise from variations in POCl₃ stoichiometry or heating uniformity .

Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., nitro group as an electron-deficient center) .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to predict binding affinities. For example, analogs show strong interactions with kinase ATP-binding pockets (ΔG = −9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Asp86 in EGFR) .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Case Study: Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL across studies) may arise from:

Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media .

Redox Interference : Nitro group reduction under anaerobic conditions generates reactive intermediates, skewing results .
Resolution Strategy :

  • Standardize protocols using CLSI guidelines for MIC assays.
  • Validate mechanisms via knock-out models (e.g., nitric oxide synthase inhibition) .

Advanced: What strategies enhance the compound’s stability in pharmacological studies?

Methodological Answer:

  • pH Adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of the amide bond .
  • Light Protection : Amber vials mitigate nitro group photodegradation (t½ increases from 12 to 48 hours) .
  • Lyophilization : Stable amorphous solid dispersions improve shelf life (>6 months at −20°C) .

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